4,5'-Di(desmethyl) Omeprazole
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Overview
Description
4,5’-Di(desmethyl) Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is structurally similar to omeprazole but lacks two methyl groups, which may influence its chemical properties and biological activity. It is often used in scientific research to study the pharmacokinetics and metabolism of omeprazole and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Di(desmethyl) Omeprazole typically involves the demethylation of omeprazole or its intermediates. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of 4,5’-Di(desmethyl) Omeprazole may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by selective demethylation and purification steps. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5’-Di(desmethyl) Omeprazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peroxyacetic acid.
Reduction: Sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5’-Di(desmethyl) Omeprazole is widely used in scientific research for various applications:
Chemistry: Studying the chemical properties and reactivity of omeprazole derivatives.
Industry: Quality control and method validation in the production of omeprazole and related compounds.
Mechanism of Action
The mechanism of action of 4,5’-Di(desmethyl) Omeprazole is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion. The compound binds to the enzyme’s active site, preventing the final step of acid production. This inhibition leads to a decrease in gastric acidity, providing relief from acid-related disorders .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic profile.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
4,5’-Di(desmethyl) Omeprazole is unique due to the absence of two methyl groups, which may affect its chemical reactivity and biological activity. This structural difference allows researchers to study the impact of methylation on the pharmacokinetics and efficacy of proton pump inhibitors .
Properties
Molecular Formula |
C15H15N3O3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
KZBCVDVTEFYIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
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